molecular formula C22H18O4 B1221799 o-Cresolphthalein CAS No. 596-27-0

o-Cresolphthalein

Cat. No.: B1221799
CAS No.: 596-27-0
M. Wt: 346.4 g/mol
InChI Key: CPBJMKMKNCRKQB-UHFFFAOYSA-N
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Description

o-Cresolphthalein: is a phthalein dye used primarily as a pH indicator in titrations. It is insoluble in water but soluble in ethanol. The compound is colorless below pH 8.2 and turns purple above pH 9.8. Its molecular formula is C({22})H({18})O(_{4}) and it is used medically to determine calcium levels in the human body, as well as in the synthesis of polyamides and polyimides .

Mechanism of Action

Target of Action

The primary target of o-Cresolphthalein is calcium ions (Ca2+) . Calcium plays significant roles in cell structural components and biochemical functioning through signaling within and external to the cell . It is essential for normal neuromuscular function and for correct functioning of the coagulation factors .

Mode of Action

This compound interacts with calcium ions in an alkaline environment to produce a violet-colored complex . The color intensity of this complex is proportional to the calcium concentration in the sample . This reaction is used as a basis for colorimetric assays to determine calcium levels .

Biochemical Pathways

Calcium ions play a central role in a huge variety of biological functions and cellular processes – from fertilization, development, and differentiation to metabolism, cell proliferation, secretion, and muscle contraction, as well as brain functions including learning and memory .

Pharmacokinetics

It is known that the compound is insoluble in water but soluble in ethanol . This solubility profile may influence its distribution and elimination in biological systems.

Result of Action

The primary result of this compound’s action is the production of a violet-colored complex in the presence of calcium ions . This color change is used as a visual indicator of calcium levels in various types of samples, including biological samples .

Action Environment

The action of this compound is influenced by the pH of the environment. The compound reacts with calcium ions under alkaline conditions .

Biochemical Analysis

Biochemical Properties

o-Cresolphthalein plays a significant role in biochemical reactions, particularly in the colorimetric estimation of calcium in serum. It interacts with calcium ions (Ca²⁺) under alkaline conditions to form a violet-colored complex, where the intensity of the color is proportional to the calcium concentration . This interaction is facilitated by the binding of calcium ions to the this compound molecule, forming a stable complex that can be measured spectrophotometrically . The compound does not interact significantly with other biomolecules, making it a specific indicator for calcium.

Cellular Effects

The effects of this compound on various cell types and cellular processes are primarily related to its role in calcium detection. Calcium ions are crucial for numerous cellular functions, including signal transduction, muscle contraction, and enzyme activity . By forming a complex with calcium, this compound indirectly influences these processes by allowing accurate measurement of calcium levels. This is particularly important in studies of cell signaling pathways, gene expression, and cellular metabolism, where calcium acts as a second messenger .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of a complex with calcium ions. This binding interaction occurs under alkaline conditions, leading to a color change that can be quantified . The mechanism involves the coordination of calcium ions with the hydroxyl groups of this compound, resulting in a stable complex that absorbs light at a specific wavelength . This property is exploited in various biochemical assays to measure calcium concentrations accurately.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored under appropriate conditions, such as in a desiccated environment at room temperature . Prolonged exposure to light and air can lead to degradation, affecting its efficacy in calcium detection . Long-term studies have shown that this compound maintains its functionality over several months when stored correctly .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound effectively measures calcium levels without causing significant adverse effects . At higher doses, there may be toxic effects due to the accumulation of the compound in tissues . Studies have shown that the threshold for toxicity is relatively high, making this compound safe for use in most experimental settings .

Metabolic Pathways

This compound is not significantly metabolized in the body, as it is primarily used for its chemical properties in detecting calcium . The compound interacts with calcium ions to form a stable complex, which is then excreted without undergoing extensive metabolic transformation . This lack of metabolism ensures that this compound remains effective as a calcium indicator throughout its use .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its solubility properties. The compound is soluble in ethanol, allowing it to be easily administered in laboratory settings . Once inside the body, it binds to calcium ions and forms a complex that is distributed throughout the extracellular fluid . This distribution is crucial for its role in accurately measuring calcium levels in various biological samples .

Subcellular Localization

The subcellular localization of this compound is primarily in the extracellular fluid, where it interacts with calcium ions . The compound does not have specific targeting signals or post-translational modifications that direct it to particular organelles or compartments . Its activity is confined to the extracellular space, where it forms complexes with calcium for colorimetric detection .

Preparation Methods

Synthetic Routes and Reaction Conditions: o-Cresolphthalein is synthesized by combining a 2M equivalent of a phenol or a substituted phenol with a 1M equivalent of phthalic anhydride. The reaction typically involves heating the mixture in the presence of a catalyst such as sulfuric acid. The esterification reaction is followed by neutralization with sodium hydroxide, extraction with ethanol, and recrystallization to obtain pure this compound .

Industrial Production Methods: While this compound is not produced industrially on a large scale, it is commercially available. The synthesis method used for phthalein dyes like phenolphthalein and thymolphthalein is effective for producing this compound .

Chemical Reactions Analysis

Types of Reactions: o-Cresolphthalein undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones.

    Reduction: It can be reduced to form hydroquinones.

    Substitution: It can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products:

Scientific Research Applications

o-Cresolphthalein has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Phenolphthalein: Another phthalein dye used as a pH indicator, but it changes color at different pH levels (colorless below pH 8.2 and pink above pH 10).

    Thymolphthalein: Similar to o-Cresolphthalein, it is used as a pH indicator but has a different color change range (colorless below pH 9.3 and blue above pH 10.5).

Uniqueness: this compound is unique in its specific pH range for color change and its application in calcium determination assays. Unlike phenolphthalein and thymolphthalein, this compound is particularly suited for use in medical diagnostics to measure calcium levels in biological samples .

Properties

IUPAC Name

3,3-bis(4-hydroxy-3-methylphenyl)-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O4/c1-13-11-15(7-9-19(13)23)22(16-8-10-20(24)14(2)12-16)18-6-4-3-5-17(18)21(25)26-22/h3-12,23-24H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPBJMKMKNCRKQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2(C3=CC=CC=C3C(=O)O2)C4=CC(=C(C=C4)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9060491
Record name 1(3H)-Isobenzofuranone, 3,3-bis(4-hydroxy-3-methylphenyl)-
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Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] Off-white powder; [Alfa Aesar MSDS]
Record name o-Cresolphthalein
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CAS No.

596-27-0
Record name Cresolphthalein
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Record name o-Cresolphthalein
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Record name 1(3H)-Isobenzofuranone, 3,3-bis(4-hydroxy-3-methylphenyl)-
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Record name 1(3H)-Isobenzofuranone, 3,3-bis(4-hydroxy-3-methylphenyl)-
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Record name 3,3-bis(4-hydroxy-m-tolyl)phthalide
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Record name O-CRESOLPHTHALEIN
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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